REACTION_CXSMILES
|
[Cl:1][CH:2]([CH3:6])[C:3](Cl)=[O:4].[CH2:7]([Mg]Br)[CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>O1CCCC1>[Cl:1][CH:2]([CH3:6])[C:3](=[O:4])[CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC1=CC=CC=C1)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
20
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
4 reaction regions (
|
Type
|
CUSTOM
|
Details
|
were reacted
|
Type
|
CUSTOM
|
Details
|
Micro-reactor MR1 comprised internal
|
Type
|
CUSTOM
|
Details
|
heat exchange structures and provided
|
Type
|
TEMPERATURE
|
Details
|
a very efficient cooling (VEC) while temperature adjustment of metal microreactor MR2
|
Type
|
CUSTOM
|
Details
|
provided only a low
|
Type
|
TEMPERATURE
|
Details
|
efficient cooling (LEC) between the injection points
|
Type
|
CUSTOM
|
Details
|
The 2nd reactant (flow B) is fed to the first reactant in a proportion corresponding to the number of inlet
|
Type
|
CUSTOM
|
Details
|
completion of the reaction
|
Type
|
CUSTOM
|
Details
|
respectively were fed at each inlet
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(CCC1=CC=CC=C1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |